Allatostatin B2

Description

Historical Discovery and Initial Characterization of Allatostatin B2

The journey to understanding this compound began with the broader investigation of factors that regulate juvenile hormone (JH) in insects. The first allatostatins were isolated from the cockroach Diploptera punctata. eje.czeje.cz In 1991, a second type of allatostatin, designated ASB2, was isolated from the brain-retrocerebral complexes of D. punctata. pnas.org

This peptide was identified as an octadecapeptide, meaning it is composed of 18 amino acids. Its primary structure was determined using tandem mass spectrometry. pnas.org A key finding was that ASB2 demonstrated a significantly higher potency in inhibiting juvenile hormone biosynthesis compared to the previously identified A-type allatostatins (ASA1) in certain developmental stages of the cockroach. pnas.org This initial characterization highlighted that different types of allatostatins could have varying degrees of efficacy, suggesting complex regulatory mechanisms. pnas.org

| Property | Details | Reference |

| Peptide Name | This compound (ASB2) | pnas.org |

| Source of Isolation | Brain-retrocerebral complexes of the cockroach Diploptera punctata | pnas.org |

| Structure | Octadecapeptide (18 amino acids) | pnas.org |

| Primary Sequence | Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH2 | pnas.orgechelon-inc.com |

| Initial Characterized Function | Inhibition of juvenile hormone biosynthesis | pnas.org |

Phylogenetic Classification and Nomenclature of this compound within the Allatostatin Family

The nomenclature of allatostatins is based on their initial discovery as inhibitors ("statins") of the corpora allata, the glands that produce juvenile hormone. plos.org As peptides with similar function but different structures were discovered, they were grouped into families designated A, B, and C. plos.orgbiologists.com

This compound falls under the B-type family (AST-B). pnas.orgmdpi.com This classification is based on structural characteristics rather than purely functional ones, as the different families are not homologous. plos.org The AST-B family, also known as the W(X)6Wamide or W2W9-amide family, is defined by a conserved C-terminal motif featuring two tryptophan (W) residues, typically separated by six other amino acids, and a C-terminal amidation. nih.goveje.cznih.gov This characteristic W(X)6Wamide motif is a defining feature of the AST-B/MIP peptide family. nih.govnih.gov In some insects, the number of amino acids between the tryptophan residues can vary, for instance, showing a W(X7)Wamide motif. nih.gov

The genes encoding AST-B precursors can produce a variable number of peptide copies depending on the species. frontiersin.orgresearchgate.net For example, the precursor in Drosophila melanogaster yields five peptides, while in Rhodnius prolixus it generates twelve. frontiersin.org

Structural Relationship of this compound to Myoinhibitory Peptides (MIPs)

A crucial aspect of this compound's identity is its dual classification as both an allatostatin and a myoinhibitory peptide (MIP). nih.govpnas.org The AST-B family and the MIP family are, in fact, the same group of peptides, with the different names arising from their initially discovered functions in different species. frontiersin.orgpnas.org

The first peptides in this family were isolated from the locust Locusta migratoria and named myoinhibiting peptides (MIPs) because they were found to inhibit contractions of the hindgut and oviduct. frontiersin.orgnih.gov Later, peptides with a similar structure were isolated from the cricket Gryllus bimaculatus and found to inhibit juvenile hormone synthesis, leading to the "Allatostatin-B" designation. nih.goveje.cz

| Peptide Family | Alternative Name | Key Function(s) | Defining Structural Motif | Reference |

| Allatostatin-B (AST-B) | Myoinhibitory Peptide (MIP); Prothoracicostatic Peptide (PTSP) | Inhibition of juvenile hormone synthesis; Inhibition of muscle contraction; Regulation of ecdysteroid synthesis | W(X)6Wamide | nih.govnih.govpnas.org |

| Allatostatin-A (AST-A) | FGLamide allatostatins | Inhibition of juvenile hormone synthesis (in cockroaches and crickets) | Y/FXFGL-amide | frontiersin.orgeje.cz |

| Allatostatin-C (AST-C) | PISCF-type allatostatins | Inhibition of juvenile hormone synthesis (in Lepidoptera) | PISCF (C-terminal) | frontiersin.orgmdpi.com |

Structure

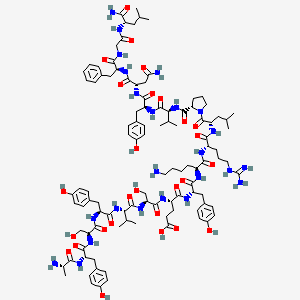

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H150N24O27/c1-54(2)43-71(87(108)139)113-83(136)51-112-89(141)72(45-59-17-11-10-12-18-59)118-96(148)77(50-82(107)135)121-94(146)75(48-62-26-34-66(133)35-27-62)122-101(153)86(57(7)8)127-100(152)81-21-16-42-128(81)103(155)78(44-55(3)4)123-91(143)69(20-15-41-111-104(109)110)114-90(142)68(19-13-14-40-105)115-93(145)74(47-61-24-32-65(132)33-25-61)119-92(144)70(38-39-84(137)138)116-98(150)80(53-130)125-102(154)85(56(5)6)126-97(149)76(49-63-28-36-67(134)37-29-63)120-99(151)79(52-129)124-95(147)73(117-88(140)58(9)106)46-60-22-30-64(131)31-23-60/h10-12,17-18,22-37,54-58,68-81,85-86,129-134H,13-16,19-21,38-53,105-106H2,1-9H3,(H2,107,135)(H2,108,139)(H,112,141)(H,113,136)(H,114,142)(H,115,145)(H,116,150)(H,117,140)(H,118,148)(H,119,144)(H,120,151)(H,121,146)(H,122,153)(H,123,143)(H,124,147)(H,125,154)(H,126,149)(H,127,152)(H,137,138)(H4,109,110,111)/t58-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,85-,86-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWGZQYNYVOAPP-BDNINTRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H150N24O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2168.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Genetics of Allatostatin B2

Allatostatin B2 Preprohormone Structure and Post-translational Processing

Like many neuropeptides, this compound is synthesized as a larger precursor molecule known as a preprohormone. csic.esnih.gov This precursor undergoes a series of post-translational modifications to yield the mature, biologically active peptide. nih.govnih.gov The preprohormone typically contains a signal peptide at its N-terminus, which directs the molecule into the secretory pathway. Following the signal peptide are sequences for one or more mature allatostatin peptides, often flanked by cleavage sites. csic.esnih.gov

The processing of the preprohormone involves proteolytic cleavage at specific sites, often marked by pairs of basic amino acid residues (e.g., arginine-lysine), to release the individual peptide sequences. nih.gov In many insect species, the gene encoding the allatostatin precursor gives rise to multiple allatostatin peptides, including this compound. nih.govcsic.es For instance, in the cockroach Diploptera punctata, the allatostatin prohormone is processed to generate 13 distinct peptides. nih.gov Following cleavage, the mature this compound peptide often undergoes C-terminal amidation, a common modification for neuropeptides that is often crucial for their biological activity. echelon-inc.com

The amino acid sequence for cockroach this compound is Ala-Tyr-Ser-Tyr-Val-Ser-Glu-Tyr-Lys-Arg-Leu-Pro-Val-Tyr-Asn-Phe-Gly-Leu-NH2. echelon-inc.com

Genomic Organization and Gene Expression Profiles of this compound

The expression of the this compound gene is not ubiquitous and shows distinct patterns across various tissues, reflecting its diverse functional roles. nih.govresearchgate.net

This compound is prominently expressed in the central nervous system (CNS) of insects. nih.gov Immunocytochemical studies and in situ hybridization have localized allatostatin-like immunoreactivity and gene expression to various neurons within the brain and other ganglia. nih.govnih.gov In cockroaches, allatostatins have been identified in the brain, and nerve fibers containing these peptides extend to various parts of the nervous system, including the stomatogastric nervous system which controls gut movements. nih.govnih.gov In the fruit fly Drosophila melanogaster, specific subsets of neurons in the brain that express allatostatins have been shown to regulate behaviors like feeding and sleep. nih.gov

Beyond the CNS, this compound is also expressed in endocrine cells within peripheral tissues, most notably the midgut. nih.govnih.gov In the cockroach, intrinsic endocrine cells of the midgut express the allatostatin gene, and the same gene is expressed in both the brain and the midgut. nih.govnih.gov This dual expression pattern highlights the role of allatostatins as "brain-gut peptides," suggesting they function as both neuropeptides in the nervous system and as hormones or paracrine factors in the digestive system. nih.gov The presence of this compound in midgut extracts has been confirmed through mass spectrometry. nih.govnih.gov

The expression of allatostatins is not limited to the nervous and digestive systems. Studies have detected allatostatin gene expression in other tissues and glands, indicating a broader physiological significance. For instance, in some insects, allatostatins have been implicated in the regulation of ovarian development. In the beetle Dendroctonus armandi, allatostatin transcripts were found in the reproductive organs of both males and females. nih.gov The fat body, a key metabolic organ in insects, also shows expression of allatostatin genes, suggesting a role in metabolic regulation. nih.gov

Table 1: Summary of this compound Tissue-Specific Expression

| Tissue/Organ System | Cell Types | Observed in Species (Example) | Primary Function |

|---|---|---|---|

| Central Nervous System | Neurons in the brain and ganglia | Diploptera punctata (Cockroach), Drosophila melanogaster (Fruit Fly) | Neuromodulation, Regulation of behavior (feeding, sleep) |

| Peripheral Endocrine System | Intrinsic endocrine cells of the midgut | Diploptera punctata (Cockroach) | Regulation of gut motility and enzyme secretion |

| Reproductive Organs | Ovarian and testicular tissues | Dendroctonus armandi (Beetle) | Modulation of reproductive processes |

| Metabolic Tissues | Fat body cells | Dendroctonus armandi (Beetle) | Metabolic regulation |

The expression of the this compound gene is not static throughout the life of an insect but exhibits dynamic changes across different developmental stages. These changes in expression levels often correlate with the specific physiological requirements of each stage. For example, in the beetle Dendroctonus armandi, the transcript levels of allatostatin were found to vary significantly between the larval, pupal, and adult stages. nih.gov Specifically, the expression showed a downward trend during the larval stages, reaching its lowest point in mature larvae before pupation. nih.gov Such developmental regulation of expression suggests that allatostatins play distinct roles during metamorphosis and adult life. nih.gov

Table 2: Developmental Expression Profile of Allatostatin in Dendroctonus armandi

| Developmental Stage | Relative Expression Level | Potential Role |

|---|---|---|

| Larva (early instar) | High | Regulation of growth and feeding |

| Larva (mature) | Low | Preparation for pupation |

| Pupa | Variable | Metamorphic processes |

| Adult | High | Regulation of reproduction and metabolism |

Tissue-Specific Expression Patterns

This compound Receptor Systems and Ligand-Receptor Interactions

This compound, a member of the Allatostatin B (AST-B) family, also widely known as Myoinhibitory Peptides (MIPs), exerts its pleiotropic physiological effects by interacting with specific receptor systems. These neuropeptides are crucial regulators of various biological processes in invertebrates. nih.gov The signal transduction is mediated by G protein-coupled receptors (GPCRs), a large and diverse group of membrane receptors that trigger intracellular signaling cascades upon ligand binding. wikipedia.orgkhanacademy.org

Identification and Molecular Characterization of Cognate Receptors (e.g., G protein-coupled receptors)

The cognate receptors for Allatostatin B peptides have been identified and characterized in several invertebrate species, confirming their classification as GPCRs. A significant breakthrough in understanding AST-B signaling was the discovery that Myoinhibitory Peptides are the ancestral ligands for the Sex Peptide Receptor (SPR). nih.gov

In the fruit fly, Drosophila melanogaster, an orphan GPCR encoded by the gene CG16752 was identified as the functional receptor for MIPs. nih.gov This receptor, now known as the Sex Peptide Receptor, is activated by MIPs in the nanomolar concentration range, demonstrating a high affinity and specificity. nih.gov Earlier research on the cockroach, Diploptera punctata, utilized photoaffinity labeling to identify a putative allatostatin receptor protein with a molecular weight of approximately 37 kDa from brain and corpora allata membranes. nih.gov This early work provided the first biochemical evidence of a specific binding protein for this peptide family. nih.gov Subsequent studies in other species, such as the Pacific abalone Haliotis discus hannai, have further characterized functional MIP receptors (MIPRs), solidifying the link between AST-B/MIP peptides and this specific GPCR subfamily. nih.gov

| Organism | Receptor Name/Identifier | Receptor Type | Key Findings |

|---|---|---|---|

| Drosophila melanogaster (Fruit Fly) | Sex Peptide Receptor (SPR) / CG16752 | G protein-coupled receptor (GPCR) | Identified as the functional receptor for MIPs; MIPs are considered the ancestral ligands. nih.gov |

| Diploptera punctata (Cockroach) | Putative 37 kDa receptor | G protein-coupled receptor (GPCR) | A putative receptor protein was identified via photoaffinity labeling in brain and corpora allata membranes. nih.gov |

| Haliotis discus hannai (Pacific Abalone) | Hdh-MIPR | G protein-coupled receptor (GPCR) | A functional MIP receptor was characterized that responds to multiple endogenous MIPs. nih.gov |

Receptor Expression and Distribution

The expression and distribution of this compound/MIP receptors are widespread, reflecting the diverse physiological roles of their ligands. The localization of the receptors often corresponds with the distribution of MIP-immunoreactive neurons.

Drosophila melanogaster : The Sex Peptide Receptor (SPR) is expressed in the female's nervous system and genital tract. nih.gov It is also found in the male central nervous system. nih.gov Specifically, SPR expression has been detected in both the large and small lateral ventral neurons (l-LNvs and s-LNvs) of the brain, which are part of the circadian clock network. plos.org

Cancer borealis : In this crab species, the distribution of AST-B-like peptides suggests the location of their receptors. Immunoreactivity was mapped extensively within the stomatogastric nervous system (STNS), including in neurons and neuropil of the commissural ganglia (CoGs), somata of the esophageal ganglion (OG), and fibers within the stomatogastric nerve. nih.gov

Rhodnius prolixus : In the kissing bug, MIP-like immunoreactivity, indicating sites of peptide release and receptor action, is found in cells and processes within the central nervous system, including the brain and sub-esophageal ganglion. researchgate.net Immunoreactive processes were also observed on the corpus cardiacum and corpus allatum, key neuroendocrine organs. researchgate.net

Manduca sexta : In the tobacco hornworm, MIP-like peptides are secreted by the epiproctodeal glands and are present in specific neurosecretory cells within the brain, indicating a role as both a neurohormone and a central neuromodulator. biologists.com

| Organism | Tissue/Location | Method of Detection |

|---|---|---|

| Drosophila melanogaster | Female nervous system and genital tract; Male central nervous system; Lateral ventral neurons (brain). nih.govplos.org | Receptor-specific antibody staining and genetic reporters (Gal4-UAS). nih.govplos.org |

| Cancer borealis | Stomatogastric nervous system (commissural ganglia, esophageal ganglion, stomatogastric nerve). nih.gov | Immunocytochemistry using an antibody against CbAST-B1. nih.gov |

| Rhodnius prolixus | Central nervous system (brain, sub-esophageal ganglion); Corpus cardiacum and corpus allatum. researchgate.net | Immunocytochemistry for MIP-like peptides. researchgate.net |

| Manduca sexta | Epiproctodeal glands; Specific neurosecretory cells in the brain. biologists.com | Immunocytochemistry for MIP-like peptides. biologists.com |

Mechanisms of Ligand-Receptor Binding and Activation

The binding of this compound to its cognate GPCR initiates a conformational change in the receptor, which in turn activates intracellular heterotrimeric G proteins. youtube.com This activation triggers downstream signaling cascades that lead to the ultimate physiological response.

The binding of allatostatins to their receptors is a high-affinity interaction. Studies in the cockroach Diploptera punctata using an in vitro binding assay determined the dissociation constant (Kd) for a B-type allatostatin (dip-allatostatin 7) to be in the sub-nanomolar range (Kd of (7.2 +/- 0.9) x 10⁻¹⁰ M) in the corpora allata, indicating a very strong and specific binding interaction. nih.gov

Upon activation, the receptor couples to specific G proteins, leading to the modulation of second messenger pathways.

In Drosophila, the activation of the Sex Peptide Receptor by MIPs was shown to mobilize intracellular Ca²⁺. This was demonstrated in a heterologous cell system where the receptor was co-expressed with Gα₁₆, a promiscuous G protein that couples to the phospholipase C pathway, leading to calcium release. nih.gov

In the Pacific abalone Haliotis discus hannai, the characterized MIP receptor (Hdh-MIPR) was found to be linked to both the Protein Kinase C (PKC)/Ca²⁺ and the Protein Kinase A (PKA)/cAMP signaling pathways, suggesting that the receptor can couple to different G protein subtypes (e.g., Gq/11 and Gs) to produce varied intracellular responses. nih.gov

This ability to engage multiple signaling pathways allows this compound to perform a wide array of modulatory functions, from inhibiting muscle contraction to regulating complex behaviors. nih.govnih.gov

| Organism | Receptor | Downstream Signaling Pathway | Binding Affinity (Kd) |

|---|---|---|---|

| Drosophila melanogaster | Sex Peptide Receptor (SPR) | Mobilization of intracellular Ca²⁺ (via Gα₁₆ coupling in an assay system). nih.gov | Activates in the nanomolar range. nih.gov |

| Haliotis discus hannai | Hdh-MIPR | Linked to both PKC/Ca²⁺ and PKA/cAMP pathways. nih.gov | Not specified. |

| Diploptera punctata | Putative AST-B Receptor | Not specified. | (7.2 ± 0.9) x 10⁻¹⁰ M for dip-allatostatin 7 in corpora allata. nih.gov |

Physiological and Biological Functions of Allatostatin B2

Endocrine Regulatory Roles

Allatostatin B2 exerts considerable influence over the insect endocrine system, primarily by modulating the synthesis of two crucial hormones: juvenile hormone and ecdysteroids.

Inhibition of Juvenile Hormone Biosynthesis

A primary and well-documented function of this compound is the potent inhibition of juvenile hormone (JH) biosynthesis. echelon-inc.comnih.gov JH is a critical hormone that regulates a multitude of processes including development, reproduction, and metamorphosis in insects. uni-bayreuth.de Allatostatins, including the B2 type, act as key negative regulators in this system, ensuring that JH levels are precisely controlled. nih.govwikipedia.org This inhibitory action is rapid and reversible, allowing for dynamic control of JH production. nih.govannualreviews.org

The corpora allata (CA) are the endocrine glands responsible for the synthesis and release of juvenile hormone. wikipedia.org this compound directly targets these glands to suppress their biosynthetic activity. nih.govpnas.org Research has shown that allatostatins are released from neurons in the brain that terminate in the corpora allata, indicating a paracrine mode of action. wikipedia.org The peptide binds to G protein-coupled receptors on the surface of corpora allata cells, initiating an intracellular signaling cascade that leads to the inhibition of JH synthesis. kuleuven.bewikipedia.org Studies on various insect species, including the cockroach Diploptera punctata and the cricket Gryllus bimaculatus, have consistently demonstrated the potent, dose-dependent inhibitory effect of B-type allatostatins on the corpora allata in vitro. nih.govpnas.org

This compound's inhibitory action is not limited to a general suppression of the corpora allata but involves the modulation of specific steps within the juvenile hormone biosynthetic pathway. Evidence suggests that the site of action for both A-type and B-type allatostatins is located at early stages of the pathway, prior to the formation of mevalonate. pnas.orgresearchgate.net This could involve the regulation of enzymes like ATP-citrate lyase, which controls the availability of acetyl-CoA, a fundamental precursor for JH synthesis. researchgate.net

Furthermore, allatostatins have been shown to affect the later steps of JH biosynthesis. eje.cz In the cricket Gryllus bimaculatus, B-type allatostatins were found to decrease the accumulation of methylfarnesoate, the immediate precursor of JH III, within the corpora allata. eje.cz This indicates that these peptides can inhibit the final enzymatic step in JH synthesis, which is the epoxidation of methylfarnesoate. eje.czbiologists.com However, in some experimental setups, a reduction in methylfarnesoate accumulation was observed without a corresponding decrease in JH III biosynthesis, suggesting a complex regulatory mechanism. eje.cz

Regulation of Ecdysteroid Biosynthesis

In addition to its well-established role in regulating juvenile hormone, this compound also influences the production of ecdysteroids, the primary molting hormones in insects. eje.czresearchgate.net In the cricket Gryllus bimaculatus, B-type allatostatins, including Grb-AST B2, have been shown to effectively inhibit ovarian ecdysteroid biosynthesis in vitro, thus acting as ecdysiostatins. eje.cz This dual inhibitory function on both JH and ecdysteroid synthesis highlights the peptide's central role in coordinating developmental and reproductive processes. eje.cz

The inhibitory effect on ecdysteroid production was observed to be significant, with Grb-AST B1 and B2 causing a 45-50% inhibition of ecdysteroid production at a concentration of 10⁻⁷ M during a 3-hour in vitro incubation. eje.cz This suggests that this compound can act as a key regulator of both major hormonal axes in insects, although its primary function is often considered the regulation of the corpora allata. eje.cz

Neurobiological and Neuromodulatory Functions

Beyond its endocrine roles, this compound functions as a significant neuromodulator, influencing the activity of both the central and peripheral nervous systems. uni-konstanz.deresearchgate.net Allatostatins are widely distributed throughout the insect nervous system, suggesting a broad range of functions. uni-konstanz.deresearchgate.net

Central and Peripheral Nervous System Modulation

Immunocytochemical studies have revealed the presence of allatostatins in various parts of the central and peripheral nervous systems, including the brain, subesophageal and ventral ganglia, and nerves extending to peripheral organs like the antennal hearts and gut muscles. uni-konstanz.deresearchgate.net This widespread distribution points to a pleiotropic role for these peptides. kuleuven.beannualreviews.org

This compound and other B-type allatostatins act as myoinhibitory peptides, inhibiting spontaneous and neurally evoked muscle contractions, particularly in the gut. wikipedia.orgresearchgate.netuni-konstanz.de This function is crucial for regulating processes such as food intake and digestion. wikipedia.orgresearchgate.net In crabs, B-type allatostatins have been shown to slow the rhythm of the stomatogastric ganglion, which controls the muscles of the stomach. uni-konstanz.de In the lobster Homarus americanus, a B-type allatostatin was found to decrease the activity of the pyloric central pattern generator (CPG) more effectively in slower cycling preparations. biologists.com These findings underscore the role of this compound as a modulator of motor patterns and neuromuscular activity. uni-konstanz.de

Table 1: Research Findings on the Endocrine Effects of B-Type Allatostatins

| Insect Species | Allatostatin Type | Primary Endocrine Effect | Target Gland/Tissue | Key Finding | Reference |

|---|---|---|---|---|---|

| Diploptera punctata | B2 (ASB2) | Inhibition of JH Biosynthesis | Corpora Allata | More than twice the activity of A-type allatostatin on glands from vitellogenic females. | pnas.org |

| Gryllus bimaculatus | B1, B2, B3, B4 | Inhibition of JH III Biosynthesis | Corpora Allata | Potent inhibitors with 50% inhibition at 10⁻⁸ to 7 x 10⁻⁸ M. | nih.gov |

| Gryllus bimaculatus | B-type | Inhibition of Ecdysteroid Biosynthesis | Ovaries | Act as ecdysiostatins, inhibiting ecdysteroid production by 45-50% at 10⁻⁷ M. | eje.cz |

| Gryllus bimaculatus | B5 | Decrease in Methylfarnesoate Accumulation | Corpora Allata | More potent in reducing methylfarnesoate accumulation than A-type allatostatins. | eje.cz |

Integration within Neuroendocrine Networks

This compound is a key player in the intricate neuroendocrine networks that govern physiological homeostasis in insects and crustaceans. nih.govwikipedia.org These peptides are often referred to as "brain-gut peptides" due to their production in both the central nervous system and endocrine cells of the midgut, highlighting their dual role as neurotransmitters/neuromodulators and hormones. semanticscholar.orgsdbonline.org

Within the brain, allatostatins are found in neurosecretory cells that innervate the corpora allata, the glands responsible for juvenile hormone synthesis. nih.gov This anatomical connection allows for the direct regulation of juvenile hormone production. nih.gov Beyond this, allatostatins are distributed throughout the nervous system, suggesting broader functions in neuronal communication. sigmaaldrich.com In crustaceans, where juvenile hormone is absent, allatostatins are still prevalent in the nervous system and are involved in modulating neuronal circuits, such as those in the stomatogastric nervous system which controls the rhythmic movements of the stomach. nih.govnih.gov

The integration of this compound within these networks is further exemplified by its interaction with other signaling molecules. For instance, in Drosophila melanogaster, Allatostatin A (a related peptide family) signaling is modulated by the Pigment-dispersing factor (PDF), a key output factor of the circadian clock. plos.orgnih.gov This suggests that allatostatins can act as a link between the central clock and various physiological outputs. The pleiotropic nature of allatostatins necessitates a complex network of receptors and signaling pathways to elicit specific responses in different target tissues. researchgate.netnih.gov In the mud crab Scylla paramamosain, while the Allatostatin B mRNA is primarily produced in the nervous system, its receptor is found in various tissues, including hemocytes, indicating its role as a widespread signaling molecule. nih.gov

Influence on Circadian Rhythms and Sleep Homeostasis

Emerging research, primarily in the fruit fly Drosophila melanogaster, has implicated allatostatins in the regulation of circadian rhythms and sleep. While much of this research has focused on Allatostatin A, the findings provide a framework for understanding the potential roles of other allatostatin types, including B2.

Allatostatin A signaling has been shown to promote sleep and is itself regulated by the circadian clock network. plos.orgnih.govuniprot.org Specifically, a subset of Allatostatin A-expressing neurons in the brain are in close proximity to the central circadian clock neurons and respond to the clock's output signal, PDF. plos.org Activation of these allatostatin neurons leads to an increase in sleep. nih.gov This suggests that allatostatins can act as downstream effectors of the circadian clock to time periods of rest and activity. nih.gov

Furthermore, allatostatins are involved in sleep homeostasis, the process that regulates sleep intensity and duration based on prior wakefulness. uniprot.orgbiorxiv.orgnih.gov In Drosophila, Allatostatin A signaling helps to stabilize sleep and inhibit wake-promoting circuits. uniprot.org The interaction between the circadian and homeostatic processes is crucial for maintaining a regular sleep-wake cycle. biorxiv.org Hugin-producing neurons, which are part of the circadian output pathway, are also targets of the sleep homeostat and can influence recovery sleep after deprivation. biorxiv.org Given the colocalization of different neuropeptides in the nervous system, it is plausible that this compound also plays a role in these complex regulatory networks, potentially interacting with or acting in parallel to Allatostatin A pathways. In the cockroach Leucophaea maderae, myoinhibitory peptides, the family to which this compound belongs, have been found to colocalize with Pigment-dispersing factor in circadian pacemaker cells, further suggesting a role in circadian timing. sigmaaldrich.com

Visceral and Metabolic Regulation

This compound exerts significant control over visceral and metabolic functions, primarily through its myoinhibitory actions and its influence on feeding behavior.

Control of Visceral Muscle Contractions (Myoinhibitory Activity)

A defining characteristic of B-type allatostatins is their potent myoinhibitory, or muscle-inhibiting, activity, particularly on visceral muscles. researchgate.netsigmaaldrich.comsemanticscholar.org This has been demonstrated across a variety of insect species, including cockroaches, locusts, and moths. researchgate.net Allatostatins inhibit the spontaneous contractions of the gut, including the foregut and hindgut. wikipedia.orguni-bayreuth.deresearchgate.net This inhibitory effect is often dose-dependent, with nanomolar concentrations being effective in some species. researchgate.net

The myoinhibitory action of allatostatins is not limited to the digestive tract. They have also been shown to inhibit contractions of the oviduct. eje.cz This broad inhibitory capability highlights their role as key regulators of muscle activity throughout the body. In the American cockroach, for example, a member of the allatostatin family was found to be highly effective at inhibiting the spontaneous activity of the foregut. nih.gov

Modulation of Digestive System Physiology (e.g., Gut Motility)

By controlling the contraction of visceral muscles, this compound directly modulates gut motility, the process of moving food through the digestive tract. wikipedia.orgucalgary.caucsd.edunaspghan.org The inhibition of gut muscle contractions by allatostatins leads to a decrease in the passage of food through the gut. researchgate.net This is a crucial aspect of digestive physiology, as the rate of food movement must be coordinated with the processes of digestion and absorption. ucalgary.ca

The stomatogastric nervous system, which plays a central role in controlling foregut motor activity, is a key site of allatostatin action. researchgate.net Allatostatins are found in the frontal ganglion, a major component of this system, and in the axons that innervate the gut musculature. wikipedia.org This localization allows for precise neural control over gut motility. researchgate.net In crustaceans, allatostatins also modulate the rhythmic activity of the stomatogastric ganglion, which generates the motor patterns for food processing in the stomach. nih.govnih.gov The regulation of gut motility by allatostatins is part of a complex interplay of hormonal and neural signals that ensure efficient digestion and nutrient uptake. wjgnet.com

Regulation of Food Intake and Feeding Behavior

The influence of allatostatins on gut motility is closely linked to their role in regulating food intake and feeding behavior. wikipedia.orgresearchgate.net By inhibiting gut contractions, allatostatins can contribute to a feeling of satiety, or fullness, which in turn suppresses the motivation to feed. researchgate.net

Studies in various insect species have shown that the injection of allatostatins, including both A- and B-types, can suppress feeding activity. researchgate.net In Drosophila, activation of Allatostatin A-expressing neurons inhibits several aspects of feeding behavior, including food intake and responsiveness to sugar. researchgate.netsdbonline.org This effect appears to be distinct from metabolic changes that would cause satiety, suggesting a more direct neural inhibition of feeding drive. researchgate.netsdbonline.org

The regulation of feeding by allatostatins is likely a component of a larger energy-saving strategy. plos.org By reducing food intake and slowing gut motility, these peptides may help to conserve energy during periods of rest or when food is scarce. plos.org The interplay between allatostatins and other neuropeptides involved in feeding, such as neuropeptide F (the insect homolog of mammalian neuropeptide Y), creates a complex regulatory network that balances energy intake and expenditure. nih.gov

Immunomodulatory Roles

Emerging research indicates that allatostatins, including the B-type family, have functions within the insect immune system. nih.govfrontiersin.org These neuropeptides are considered potential homologues of vertebrate somatostatin (B550006), which is known to be involved in regulating immune responses. nih.gov

This compound Involvement in Innate Immune Responses

The innate immune system is the primary defense mechanism for insects against pathogens. nih.gov Studies on myoinhibitory peptides (MIPs), a group to which B-type allatostatins belong, have revealed their involvement in modulating immune activity. nih.gov Research in the mealworm beetle, Tenebrio molitor, demonstrated that the injection of a B-type allatostatin (Tenmo-MIP 5) led to an upregulation of immune-related genes, including those for antimicrobial peptides and the Toll receptor. nih.gov

Furthermore, this treatment resulted in an increase in phagocytic activity by approximately 10% and elevated phenoloxidase activity, a key component of the insect immune response responsible for wound healing and melanization of pathogens. nih.gov These findings suggest that this compound and related peptides can act as signaling molecules that prime or activate aspects of the innate immune response, potentially linking the neuroendocrine system with immune defense. nih.govnih.gov This connection may be part of a broader stress response system, integrating physiological challenges like infection with organism-wide hormonal controls. nih.gov

Locomotor Activity Regulation

Allatostatins are recognized as neuromodulators that can influence muscular and neuronal activity, thereby affecting behavior, including locomotion. frontiersin.orgnih.govuni-konstanz.de While direct studies on this compound's specific role in locomotor control are detailed for the broader allatostatin families, the findings provide a strong basis for its involvement.

In Drosophila melanogaster, activation of allatostatin A-producing neurons has been shown to reduce locomotor activity and promote sleep. nih.gov This effect is mediated by the AstA peptide signaling pathway. nih.gov Similarly, in cockroach species, both A-type and B-type allatostatins have been shown to inhibit spontaneous contractions of gut muscles, demonstrating their myoinhibitory properties. researchgate.net This muscle inhibition is not restricted to the gut; allatostatin-like peptides have been found in motor neurons that innervate skeletal muscles in locusts, suggesting a direct role in modulating movement. uni-konstanz.de Given that B-type allatostatins, like AST-B2, are closely related to myoinhibiting peptides found in various insects, it is highly probable that they contribute to the regulation of locomotor activity by modulating muscle contractility and neuronal circuits. eje.czfrontiersin.org

Cellular and Subcellular Mechanisms of Allatostatin B2 Action

Signal Transduction Pathways Initiated by Allatostatin B2 Receptors

The biological activities of this compound are initiated by its binding to specific GPCRs, which belong to the rhodopsin-like family of GPCRs. researchgate.net In Drosophila melanogaster, the receptor for B-type allatostatins (also known as myoinhibitory peptides or MIPs) is the sex peptide receptor (SPR). uniprot.org Upon binding of this compound, the receptor activates an associated heterotrimeric G protein.

Studies on related allatostatin receptors, such as the C-type, have shown coupling to the Gi/o family of G proteins. biorxiv.orgacs.org Activation of Gi/o proteins typically leads to the inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cyclic AMP (cAMP) from ATP. nih.gov This results in a decrease in intracellular cAMP levels, a key second messenger that regulates a multitude of cellular processes. mdpi.com While the direct G protein coupling for the this compound receptor specifically can vary between tissues and species, the inhibition of cAMP production is a common theme in allatostatin signaling. researchgate.net

| Receptor Type | G-Protein Family | Primary Effector | Second Messenger |

| Allatostatin B/MIP Receptor (e.g., SPR) | Gi/o (putative) | Adenylyl Cyclase (inhibited) | cAMP (decreased) |

| Allatostatin C Receptor | Gi/o | Adenylyl Cyclase (inhibited) | cAMP (decreased) |

| Allatostatin A Receptor | Gi/o, Gq | Adenylyl Cyclase, Phospholipase C | cAMP, IP3/DAG |

| This table provides a summary of known and putative signaling pathways for different allatostatin receptor types based on available research. |

Intracellular Cascades and Downstream Effectors of this compound Signaling

The reduction in intracellular cAMP initiated by this compound binding has significant downstream consequences. A primary target of cAMP is Protein Kinase A (PKA). mdpi.com Lowered cAMP levels lead to decreased PKA activity. researchgate.net PKA is a crucial kinase that phosphorylates a wide array of target proteins, including enzymes, transcription factors, and ion channels. Therefore, the inhibition of the cAMP/PKA pathway is a central mechanism through which this compound exerts its effects. mdpi.comresearchgate.net

A major downstream effect of this compound signaling is the modulation of ion channel activity. In various neuronal and muscle preparations, allatostatins have been shown to influence both potassium (K+) and calcium (Ca2+) channels. frontiersin.orguni-konstanz.de For instance, activation of allatostatin receptors can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. frontiersin.org This is often mediated directly by the βγ-subunits of the activated G protein. The resulting efflux of K+ ions causes hyperpolarization of the cell membrane, making the cell less excitable and inhibiting processes like neurotransmitter release or muscle contraction. frontiersin.org

Furthermore, allatostatin signaling has been demonstrated to inhibit voltage-gated Ca2+ channels. researchgate.net This reduction in Ca2+ influx is another key mechanism for its inhibitory effects on neuronal activity and muscle performance. uni-konstanz.de The inhibition of juvenile hormone synthesis by allatostatins in the corpora allata is also thought to involve these signaling cascades, ultimately affecting ion channel function and cellular activity within the gland. pnas.org

| Downstream Effector | Effect of this compound Signaling | Consequence |

| Protein Kinase A (PKA) | Decreased activity | Reduced phosphorylation of target proteins |

| GIRK Channels | Activation | K+ efflux, membrane hyperpolarization |

| Voltage-gated Ca2+ Channels | Inhibition | Reduced Ca2+ influx, decreased cellular excitability |

| This table details the key intracellular effectors modulated by this compound signaling and the resulting cellular consequences. |

Comparative and Evolutionary Biology of Allatostatin B2

Phylogenetic Distribution and Conservation across Invertebrate Phyla

Allatostatin B (AST-B), or MIP, is widespread among protostomes, a major group of animals that includes phyla such as arthropods, annelids, and molluscs. pnas.org These peptides are characterized by a conserved C-terminal motif, typically W(X6)W-amide in insects and more broadly W(X5-8)W-amide across protostomes. pnas.orgnih.gov However, orthologues of MIP/Allatostatin-B have not been identified in deuterostomes, the lineage that includes vertebrates, indicating that this signaling system is a feature of protostome evolution. pnas.orgbiorxiv.orgoup.com

Within the protostomes, the distribution of AST-B/MIP is extensive. It is well-documented in the superphylum Ecdysozoa, which encompasses arthropods and nematodes. In arthropods, it has been identified in numerous insect species, including cockroaches, crickets, fruit flies, and moths, as well as in crustaceans like crabs. nih.govuniprot.orgscienceopen.com The AST-B/MIP system is also broadly present in the superphylum Lophotrochozoa (also referred to as Spiralia), with confirmed presence in annelids (Platynereis dumerilii, Capitella teleta), molluscs (bivalves, gastropods), nemerteans, and brachiopods. pnas.orgoup.comnih.govfrontiersin.orgbiorxiv.org

The precursor protein for AST-B can encode multiple peptide copies. uniprot.org For instance, the Mip gene in Drosophila melanogaster is cleaved into five distinct peptides (Drostatin-B1 to -B5). uniprot.org The receptor for AST-B/MIP is a G protein-coupled receptor (GPCR) that is an orthologue of the Drosophila sex peptide receptor (SPR). pnas.org This receptor-ligand pairing appears to be conserved across the protostomes, highlighting an ancient and functionally important signaling system. pnas.org While the peptide itself has been lost in the deuterostome lineage, vertebrates do possess distant relatives of the receptor, such as the orphan receptors GPR139 and GPR142, which may have descended from a common ancestral receptor before the protostome-deuterostome split. biorxiv.orgbiorxiv.org

| Superphylum | Phylum | Representative Genera | Presence of AST-B/MIP | Reference |

|---|---|---|---|---|

| Ecdysozoa | Arthropoda (Insects, Crustaceans) | Drosophila, Gryllus, Rhodnius, Cancer | Present | nih.govuniprot.org |

| Nematoda | Caenorhabditis | Present | frontiersin.org | |

| Lophotrochozoa (Spiralia) | Annelida | Platynereis, Capitella | Present | pnas.org |

| Mollusca | Patinopecten, Lottia, Aplysia | Present | pnas.orgfrontiersin.org | |

| Nemertea | Lineus | Present | oup.com | |

| Brachiopoda | Lingula | Present | oup.com | |

| Deuterostomia | Chordata, Echinodermata | N/A | Not Identified | pnas.orgbiorxiv.orgoup.com |

Evolutionary Diversification of Allatostatin B2 Functions across Species

Reflecting its widespread phylogenetic distribution, the functions of this compound/MIP have diversified considerably across different invertebrate lineages. This functional pleiotropy suggests that an ancestral gene has been co-opted for novel roles throughout protostome evolution.

Initially named for their respective activities, "Allatostatin B" refers to the inhibition of juvenile hormone (JH) synthesis in the corpora allata of certain insects like the cricket Gryllus bimaculatus, while "Myoinhibitory Peptide" (MIP) was named for its potent inhibition of visceral muscle contractions in the locust Locusta migratoria. nih.govresearchgate.net Further research has uncovered a much broader range of functions.

Key functional roles include:

Hormone Regulation: Beyond inhibiting JH, AST-B/MIP can also act as a prothoracicostatic peptide (PTSP), suppressing the synthesis of the molting hormone ecdysone (B1671078) in species like the silkworm Bombyx mori. nih.govexeter.ac.uk

Neuromodulation and Behavior: In Drosophila melanogaster, MIP signaling is crucial for regulating complex behaviors, including the control of sleep-wake cycles, satiety and feeding behavior, mating receptivity, and the processing of olfactory information. uniprot.orgbiorxiv.org It also plays a role in ecdysis-related behaviors. nih.gov

Life Cycle Transitions: In the marine annelid Platynereis dumerilii, MIP is a key regulator of major life cycle transitions. It is expressed in larval sensory cells and triggers the switch from a swimming, planktonic larva to a settled, benthic juvenile by inducing ciliary arrest and exploratory crawling. pnas.orgexeter.ac.ukpnas.org

Feeding and Digestion: In post-larval Platynereis, MIP expressed in the gut promotes gut peristalsis and increases food intake, linking the peptide to the initiation of feeding following larval settlement. exeter.ac.uk Its myoinhibitory (or sometimes stimulatory) action on gut muscles is a conserved feature in many insects, such as the kissing bug Rhodnius prolixus. nih.gov

Immunity: There is emerging evidence for a role in the immune system. In the green mud crab (Scylla paramamosain), transcripts for the AST-B/MIP precursor were found to be upregulated in hemocytes in response to immune challenges, suggesting a role in regulating the immune response. nih.gov

This functional diversity highlights how a single ancestral neuropeptide family has been adapted to serve a multitude of species-specific physiological and behavioral needs, from hormonal control in insects to mediating environmental cues for larval settlement in marine worms.

Comparative Analysis of this compound as a "Brain-Gut Peptide"

This compound/MIP is a classic example of a "brain-gut peptide," a class of signaling molecules found in both the central nervous system (CNS) and the enteric (gut) nervous system or within enteroendocrine cells. This dual localization is observed across a wide range of invertebrate phyla and points to a conserved, ancient connection between neural control and digestive physiology.

In insects, MIP-like immunoreactivity is consistently found in neurons within the brain and ventral nerve cord. nih.govresearchgate.net For example, in Drosophila, the Mip gene is expressed in various brain regions, including the subesophageal ganglion, mushroom bodies, and optic lobes, as well as in segmentally arranged neurons along the ventral nerve cord. uniprot.orgbiorxiv.org Concurrently, MIP is strongly expressed in endocrine cells of the midgut. uniprot.org This pattern is mirrored in other insects like the cockroach and the kissing bug Rhodnius prolixus, where MIP-immunoreactive processes innervate the esophagus, midgut, and hindgut. nih.govresearchgate.net

This brain-gut axis is not limited to insects. In the annelid Platynereis dumerilii, MIP is expressed in brain neurons and also in sensory neurons and enteroendocrine cells within the digestive system, where it innervates the foregut, midgut, and hindgut to regulate feeding. exeter.ac.uk This suggests that the role of MIP as a brain-gut peptide was established early in protostome evolution.

The functional implication of this distribution is that MIP can act at multiple levels. Centrally, it functions as a neuromodulator or neurotransmitter, influencing complex behaviors like sleep and feeding. uniprot.org Peripherally, it acts as a hormone or local modulator released from gut endocrine cells to directly control gut motility and possibly nutrient absorption. exeter.ac.uk This dual system allows for the coordinated regulation of feeding behavior and the physiological processing of food.

Species-Specific Functional Divergence and Conservation

While the broad roles of this compound/MIP are conserved, its specific functions can exhibit remarkable divergence, tailored to the unique biology of different species.

| Species | Phylum | Primary Function(s) | Reference |

|---|---|---|---|

| Platynereis dumerilii (Annelid) | Annelida | Triggers larval settlement; Promotes feeding and gut peristalsis in post-larvae. | pnas.orgexeter.ac.uk |

| Drosophila melanogaster (Fruit fly) | Arthropoda (Insecta) | Regulates sleep homeostasis, satiety, mating behavior, and pupal glue expulsion. | uniprot.orgbiorxiv.org |

| Gryllus bimaculatus (Cricket) | Arthropoda (Insecta) | Inhibits biosynthesis of Juvenile Hormone (JH). | nih.gov |

| Rhodnius prolixus (Kissing bug) | Arthropoda (Insecta) | Inhibits hindgut muscle contractions. | nih.gov |

| Bombyx mori (Silkworm) | Arthropoda (Insecta) | Inhibits ecdysteroid synthesis (prothoracicostatic activity). | nih.gov |

| Scylla paramamosain (Mud crab) | Arthropoda (Crustacea) | Implicated in the immune response. | nih.gov |

A prime example of functional divergence is seen when comparing its role in holometabolous insects and marine annelids. In Drosophila, a key function is the modulation of the pupal-motor program, where it is required for the correct sequence of movements to expel and spread pupal glue, a behavior essential for substrate attachment during metamorphosis. biorxiv.org This is a highly specialized, species-specific adaptation. In contrast, in the annelid Platynereis, the peptide is used to interpret environmental cues to initiate a major life-history shift from a swimming larva to a benthic juvenile. pnas.org

Even within insects, the original "allatostatic" function is not universal. While AST-B potently inhibits JH synthesis in crickets, this effect is weak or absent in other orders, such as Diptera (Drosophila) and Lepidoptera (Manduca sexta), where its myoinhibitory and neuromodulatory roles are more prominent. nih.govscienceopen.com This indicates that the hormonal regulatory function may have been lost or gained in specific insect lineages.

Conversely, the role of MIP as a myoinhibitory peptide is highly conserved. The inhibition of visceral muscle contraction, particularly of the gut, is observed across distantly related species, including insects (Locusta, Rhodnius) and crustaceans (Cancer borealis). nih.govexeter.ac.uk This suggests that the ancestral function of this peptide family may have been related to the control of gut motility, with other, more specialized roles evolving later in different lineages.

Research Methodologies and Experimental Approaches in Allatostatin B2 Studies

Biochemical Isolation and Purification Techniques for Allatostatin B2 Peptides

The journey to characterizing this compound begins with its extraction and purification from biological tissues, primarily the brain and associated neuroendocrine organs. A common initial step involves the homogenization of these tissues in an acidic solvent, such as acid ethanol, to extract the peptides while minimizing degradation by proteases. pnas.org

Following extraction, a multi-step chromatographic process is employed for purification. A widely used initial purification method is solid-phase extraction (SPE) using C18 Sep-Pak cartridges. pnas.orgcsic.es This technique separates peptides from other molecules based on their hydrophobicity. The extract is loaded onto the cartridge, and a stepwise gradient of an organic solvent like acetonitrile (B52724) in an acidic aqueous solution is used for elution. csic.es Allatostatin-containing fractions are identified by their biological activity in bioassays.

Further purification is typically achieved through a series of high-performance liquid chromatography (HPLC) steps. pnas.orgeje.cz Reversed-phase HPLC (RP-HPLC) is a cornerstone of this process, separating peptides based on their hydrophobicity. Different column chemistries (e.g., C18, C8) and solvent systems (e.g., acetonitrile gradients with trifluoroacetic acid as an ion-pairing agent) are used to achieve high-resolution separation. pnas.orgcsic.es For instance, in the isolation of allatostatins from the cockroach Diploptera punctata, extracts were processed through C18 and diol Sep-Pak cartridges, followed by multiple rounds of HPLC to resolve different allatostatin types, including the B-type. pnas.org Similarly, in the cricket Gryllus bimaculatus, HPLC was instrumental in separating various allatostatin peptides, including Grybi-AS B2. uni-bayreuth.de

The table below summarizes the key techniques used in the isolation and purification of Allatostatin B peptides.

| Technique | Principle | Purpose in this compound Research | Example Organism(s) |

| Acid Ethanol Extraction | Utilizes an acidic organic solvent to precipitate larger proteins while keeping smaller peptides like allatostatins in solution. | Initial extraction of peptides from brain and retrocerebral complexes. pnas.org | Diploptera punctata pnas.org |

| Solid-Phase Extraction (SPE) | A chromatographic technique using a solid phase and a liquid phase to isolate analytes from a solution based on their physical and chemical properties. C18 cartridges are commonly used to bind hydrophobic peptides. | Pre-purification of crude extracts to enrich for peptides and remove interfering substances. pnas.orgcsic.es | Diploptera punctata, Blattella germanica pnas.orgcsic.es |

| High-Performance Liquid Chromatography (HPLC) | A high-pressure liquid chromatography technique that separates components of a mixture based on their differential interactions with the stationary phase. | High-resolution purification of individual allatostatin peptides from complex mixtures. pnas.orgeje.cz | Diploptera punctata, Gryllus bimaculatus pnas.orgeje.cz |

In Vitro Bioassays for Functional Activity Assessment

To guide the purification process and to characterize the biological function of isolated or synthetic peptides, in vitro bioassays are essential. The primary bioassay for allatostatins, including AST-B2, measures their ability to inhibit the biosynthesis of juvenile hormone (JH) by the corpora allata (CA), a pair of endocrine glands in insects. eje.czresearchgate.net

The most common method is a radiochemical assay. eje.cz In this assay, corpora allata are dissected and incubated in vitro in a medium containing a radiolabeled precursor of JH, typically L-[methyl-³H]methionine. The rate of JH synthesis is quantified by measuring the incorporation of the radiolabel into JH, which is extracted from the incubation medium and measured by liquid scintillation counting.

To test the activity of a putative allatostatin-containing fraction or a synthetic peptide, the glands are incubated in the presence of the test substance. eje.cz The reduction in the amount of radiolabeled JH produced, compared to control incubations without the peptide, indicates allatostatic activity. eje.cz These assays are sensitive, dose-dependent, and can reveal the potency of different allatostatins. For example, synthetic allatostatins from Gryllus bimaculatus, Grb-AST B1 and B2, were shown to inhibit JH III biosynthesis by 45-50% at concentrations between 10⁻⁷ and 10⁻⁹ M. researchgate.net

The table below outlines a typical workflow for an in vitro allatostatin bioassay.

| Step | Description | Purpose |

| Gland Dissection | Corpora allata are carefully dissected from the insect. | To isolate the target endocrine glands responsible for JH synthesis. |

| Pre-incubation | Glands are often pre-incubated in a control medium. | To stabilize the glands and establish a baseline rate of JH synthesis. eje.cz |

| Incubation | Glands are transferred to a medium containing a radiolabeled JH precursor (e.g., L-[methyl-³H]methionine) and the test peptide (or control medium). | To allow for JH synthesis and to test the inhibitory effect of the peptide. eje.cz |

| Extraction | The incubation medium is collected, and JH is extracted using an organic solvent. | To separate the newly synthesized, radiolabeled JH from the aqueous medium. |

| Quantification | The amount of radioactivity in the extracted JH is measured using liquid scintillation counting. | To determine the rate of JH synthesis. |

| Analysis | The inhibition of JH synthesis is calculated as the percentage decrease in radioactivity compared to the control. | To quantify the allatostatic activity of the tested peptide. eje.cz |

Molecular Cloning and Gene Expression Analysis Techniques

Understanding the genetic basis of this compound production is achieved through molecular cloning and gene expression analysis. These techniques allow researchers to determine the sequence of the precursor protein from which AST-B2 is derived and to map where and when the gene is expressed.

Molecular Cloning: The process often begins with the isolation of messenger RNA (mRNA) from tissues known to produce allatostatins, such as the brain. nih.gov Reverse transcriptase-polymerase chain reaction (RT-PCR) is a key technique used to create a complementary DNA (cDNA) copy of the mRNA. uni-bayreuth.denih.gov Degenerate primers, designed based on the known amino acid sequences of B-type allatostatins, can be used to amplify a portion of the gene. researchgate.net To obtain the full-length cDNA sequence, a technique called Rapid Amplification of cDNA Ends (RACE) is employed. uni-bayreuth.de This method allows for the amplification and sequencing of the unknown 5' and 3' ends of the cDNA. For example, RACE was successfully used to isolate the 535 bp 3´cDNA sequence of the cricket B-type allatostatin gene. uni-bayreuth.de

Gene Expression Analysis: Once the gene sequence is known, its expression pattern can be studied.

Reverse Transcriptase-PCR (RT-PCR): This technique is used to detect the presence of specific mRNA transcripts in different tissues or at different developmental stages, providing qualitative or semi-quantitative data on gene expression. researchgate.net

In Situ Hybridization: This powerful imaging technique uses a labeled nucleic acid probe (complementary to the mRNA of interest) to visualize the specific location of gene expression within a tissue or whole organism. nih.gov In Drosophila melanogaster, in situ hybridization revealed that the B-type allatostatin gene is expressed in neurons in the brain and abdominal ganglia, as well as in endocrine cells of the gut. nih.gov A more sensitive variation, RT in situ PCR, combines the amplification power of PCR with the spatial resolution of in situ hybridization and has been used to localize Grybi-AS B gene expression in various cricket tissues. uni-bayreuth.de

These molecular approaches have revealed that B-type allatostatins, including AST-B2, are encoded on a single preprohormone gene that contains sequences for multiple distinct peptides. uni-bayreuth.denih.gov

Immunological Localization and Imaging Techniques for this compound and its Receptors

To determine the precise location of the this compound peptide itself, as well as its corresponding receptors, immunological and imaging techniques are employed. These methods provide a visual map of the peptidergic system within the organism.

Immunocytochemistry (ICC) and Immunohistochemistry (IHC): These are the most common techniques for localizing peptides. They rely on antibodies that specifically recognize and bind to the target peptide (e.g., this compound). The tissue of interest is fixed, sectioned, and then incubated with the primary antibody. A secondary antibody, which is conjugated to a fluorescent dye or an enzyme that produces a colored precipitate, is then used to detect the primary antibody. This allows for the visualization of allatostatin-immunoreactive neurons, nerve fibers, and endocrine cells using microscopy. csic.eseje.cz For instance, antisera raised against allatostatins have revealed their presence not only in the insect brain but also in peripheral tissues like the midgut, hindgut, and antennal heart. researchgate.neteje.cz

In Situ Hybridization for Receptors: Similar to its use for localizing the peptide's mRNA, in situ hybridization can be used to identify the cells that express the mRNA for the allatostatin receptor. plos.org This provides strong evidence for where the peptide is likely to act. In the honeybee, in situ hybridization showed that allatostatin receptor mRNAs are present in the brain, particularly in the optic lobes, suggesting a role in neural processing. plos.org

The combination of these techniques is powerful. For example, showing that allatostatin-immunoreactive nerve terminals are in close proximity to cells expressing the allatostatin receptor provides strong evidence for a functional signaling pathway.

Genetic Manipulation and Functional Genomics Approaches

To definitively determine the physiological function of this compound, researchers turn to genetic manipulation, most notably gene knockdown techniques. These approaches allow for the targeted reduction or elimination of a specific gene's product, enabling the study of the resulting physiological or behavioral changes.

RNA Interference (RNAi): This is a widely used method for gene knockdown in many insect species. nih.gov RNAi involves introducing double-stranded RNA (dsRNA) that is homologous to the target gene (e.g., the Allatostatin B gene) into the organism. This dsRNA triggers a cellular mechanism that leads to the degradation of the corresponding endogenous mRNA, thus silencing the gene. The functional consequences of this knockdown can then be observed. For example, knockdown of an allatostatin gene in the beetle Dendroctonus armandi resulted in increased mortality in pupae and abnormal emergence, highlighting its role in development. nih.gov The potential of using RNAi to elucidate the functions of B-type allatostatins in Gryllus bimaculatus has also been recognized as a promising future direction. uni-bayreuth.de

These functional genomics approaches are critical for moving beyond correlational studies to establish a causal link between the this compound peptide and its specific roles in physiology and behavior.

High-Throughput Omics Technologies

The advent of high-throughput "omics" technologies has revolutionized the study of neuropeptides like this compound. These approaches provide a global view of the molecules present in a given tissue or organism, offering a powerful discovery tool.

Transcriptomics: This involves the large-scale analysis of the transcriptome, the complete set of RNA transcripts in a cell or tissue. Using techniques like Illumina sequencing, researchers can generate massive amounts of sequence data from which they can identify the genes for numerous neuropeptides, including multiple allatostatin family members, without prior knowledge of their sequence. semanticscholar.org For example, a transcriptomic analysis of the ice krill, Euphausia crystallorophias, identified pre-pro-peptides for allatostatins of types A, B, and C. semanticscholar.org Transcriptomics is also invaluable for studying differential gene expression, revealing how the expression of allatostatin genes changes under different physiological conditions. researchgate.net

Proteomics: This is the large-scale study of proteomes, the complete set of proteins produced by an organism. Mass spectrometry-based proteomics is used to identify the actual peptides present in a tissue extract. semanticscholar.org This is a crucial complementary technique to transcriptomics, as it confirms that the peptides predicted from the gene sequences are indeed produced and processed. In the ice krill study, liquid chromatography-tandem mass spectrometry (LC-MS/MS) confirmed the presence of six neuropeptides that had been predicted from the transcriptome data. semanticscholar.org Integrated transcriptomic and proteomic analyses of salivary glands in aphids have also proven effective in identifying a comprehensive repertoire of secreted proteins. nih.gov

These omics technologies provide an unbiased, system-wide perspective, accelerating the discovery of new allatostatin peptides and their potential functions, and laying the groundwork for more targeted functional studies.

Future Research Directions and Unexplored Avenues in Allatostatin B2 Biology

Elucidation of Novel Physiological Functions and Target Tissues

Allatostatin B2 (ASB2), a member of the B-type allatostatins or myoinhibitory peptides (MIPs), was initially recognized for its role in inhibiting the biosynthesis of juvenile hormone in certain insects and for its myoinhibitory effects on gut and reproductive tissues. echelon-inc.comeje.cz The family of AST-B peptides is characterized by a conserved WxW-amide motif at the C-terminus. frontiersin.org However, recent investigations have unveiled a broader, more pleiotropic functional profile for the AST-B family, extending far beyond its original characterization.

Research has identified new roles for AST-B/MIPs in regulating a variety of physiological processes. These include the modulation of ecdysis in the silkworm (Bombyx mori), the control of circadian rhythms in Drosophila melanogaster, and the regulation of feeding and locomotion in cockroaches. frontiersin.orgresearchgate.net In Drosophila, AST-B peptides have been shown to stabilize sleep and maintain sleep homeostasis by inhibiting wake-promoting circuits. uniprot.org Furthermore, studies in the green mud crab have implicated these peptides in the immune response. frontiersin.orgresearchgate.net In crustaceans, AST-B peptides also act as crucial neuromodulators within the stomatogastric nervous system, which controls the rhythmic movements of the digestive system. nih.gov

The identification of novel target tissues has paralleled the discovery of these new functions. Beyond the corpora allata gland and muscle tissues, AST-B precursors and their receptors are widely distributed in the central and peripheral nervous systems. frontiersin.orgnih.gov In bivalves, for instance, elements of the AST-B system are highly abundant in the mantle, a key tissue for innate immunity. frontiersin.org

Table 1: Known and Novel Physiological Functions of the Allatostatin B (MIP) Family

| Function Category | Specific Role | Target Tissue/Organ | Organism(s) |

|---|---|---|---|

| Endocrine Regulation | Inhibition of Juvenile Hormone (JH) Biosynthesis | Corpora Allata | Cockroaches, Crickets echelon-inc.comeje.cz |

| Myoinhibition | Inhibition of spontaneous muscle contractions | Hindgut, Foregut, Oviduct | Locust, Cockroach eje.czfrontiersin.org |

| Neuromodulation | Regulation of circadian rhythms and sleep homeostasis | Central Nervous System | Drosophila melanogaster frontiersin.orguniprot.org |

| Modulation of stomatogastric rhythm | Stomatogastric Nervous System | Crabs nih.gov | |

| Behavioral Regulation | Control of feeding and locomotion | Nervous System | Cockroach frontiersin.orgresearchgate.net |

| Developmental Control | Regulation of ecdysis | Prothoracic Glands | Silkworm (Bombyx mori) frontiersin.org |

| Immune Response | Modulation of innate immunity | Mantle | Bivalves, Crabs frontiersin.org |

In-depth Analysis of this compound Regulatory Networks

Understanding the regulatory networks that govern the expression and activity of this compound is critical to deciphering its physiological impact. The gene encoding the AST-B precursor gives rise to a variable number of mature peptides depending on the species; for example, five are produced in Drosophila melanogaster while twelve are generated in Rhodnius prolixus. frontiersin.org This precursor is predominantly expressed in the nervous system. frontiersin.org

The regulation of AST-B is integrated into broader neuroendocrine pathways that control development and reproduction, primarily through its influence on juvenile hormone levels. eje.czeje.cz In Drosophila, the expression of AST-B is dynamically regulated; it is upregulated in response to sleep deprivation and is controlled by the circadian clock network, linking it directly to sleep-wake cycles. uniprot.org While the specific transcription factors that directly bind to and regulate the AST-B2 gene are still being identified, research on other neuropeptides in Drosophila points to the involvement of conserved transcription factors like dimmed (dimm) in the development and function of neuroendocrine cells, suggesting a potential avenue for future investigation into AST-B2 regulation. sdbonline.org

Characterization of this compound Receptor Subtypes and Ligand Specificity

The biological actions of this compound are mediated by specific G-protein coupled receptors (GPCRs). frontiersin.org In the fruit fly Drosophila melanogaster, the Sex Peptide Receptor (SPR) has been identified as the cognate receptor for the AST-B peptide family (also known as Drosostatins or MIPs). uniprot.org This receptor is crucial for mediating the effects of AST-B on sleep and activity. uniprot.org Studies have shown that all five Drostatin-B peptides can activate SPR, though with slight variations in potency, indicating a degree of ligand promiscuity within the peptide family for a single receptor. uniprot.org

While the receptor for AST-B is established in Drosophila, the characterization of its orthologs in other species is an active area of research. Phylogenetic analyses in crustaceans have successfully identified putative GPCRs for Allatostatin B, providing targets for functional validation. researchgate.net The historical observation of at least two distinct allatostatin binding sites in cockroaches also suggests that multiple receptor subtypes may exist in some insects, a hypothesis that awaits confirmation through modern receptor deorphanization techniques. embopress.org The Allatostatin A and C receptors, in contrast, are known to be homologs of vertebrate galanin and somatostatin (B550006) receptors, respectively, and typically couple to Gαi proteins to decrease intracellular cAMP. nih.govplos.org

Table 2: Characterized and Putative Receptors for Allatostatin B (MIP)

| Receptor Name | Receptor Class | Known Ligands (in species) | Species |

|---|---|---|---|

| Sex Peptide Receptor (SPR) | Class A (Rhodopsin-like) GPCR | Drostatin-B1, -B2, -B3, -B4, -B5 | Drosophila melanogaster uniprot.org |

| Putative Allatostatin B Receptor | Class A (Rhodopsin-like) GPCR | Not yet functionally confirmed | Gecarcinus lateralis (crab) researchgate.net |

Advanced Genetic and Optogenetic Approaches to Dissect this compound Circuitry

The dissection of neural circuits in which this compound operates is being revolutionized by advanced genetic and optogenetic tools. These technologies allow for the manipulation of specific neuronal populations with unprecedented precision.

Genetic Manipulation: Techniques such as thermogenetic activation (using the temperature-sensitive channel TrpA1) and silencing (using the potassium channel Kir2.1) have been successfully employed to study the function of Allatostatin A neurons in Drosophila, demonstrating their roles in feeding and sleep. nih.govplos.org The CRISPR/Cas9 system has been used to generate null mutants, providing definitive evidence for a peptide's function by observing the phenotype in its absence. nih.gov These powerful methods are directly applicable to studying the function of specific this compound-producing neurons.

Chemogenetics: A prominent tool in neuroscience is the Allatostatin Receptor (AlstR) system itself. The Drosophila AlstR, when expressed in mammalian neurons (which lack the native receptor and its ligand), can be used to selectively and reversibly silence these neurons upon application of the allatostatin peptide. jneurosci.orgfrontiersin.org This chemogenetic approach provides robust temporal control over neuronal activity, making it invaluable for linking the function of specific circuits to behavior. frontiersin.org

Optogenetics: Optogenetic tools, such as Channelrhodopsin-2 (for light-induced activation) and Halorhodopsin (for light-induced silencing), offer millisecond-scale temporal resolution for controlling neuronal activity. nih.gov By expressing these light-sensitive proteins in this compound neurons, researchers can precisely control the release of the peptide and map its downstream effects on postsynaptic neurons and circuits, ultimately linking the circuit's activity to specific behaviors. nih.govsdbonline.org

Table 3: Advanced Methodologies for Circuit Dissection

| Technology | Principle | Application in Neuropeptide Research |

|---|---|---|

| CRISPR/Cas9 | Gene editing | Creation of specific neuropeptide or receptor gene knockouts to determine necessity for a given function. nih.govpnas.org |

| Thermogenetics (Gal4/UAS) | Temperature-sensitive ion channels (e.g., TrpA1, Kir2.1) to activate or silence neurons. | Probing the functional consequences of activating or inhibiting allatostatinergic neurons. nih.gov |

| Chemogenetics (AlstR/AL System) | Expression of an exogenous receptor (AlstR) that, upon ligand (AL) binding, silences neuronal activity. | Reversible inactivation of specific neuronal populations to assess their role in a circuit. jneurosci.orgfrontiersin.org |

| Optogenetics | Light-sensitive ion channels (e.g., Channelrhodopsin) to control neuronal firing with high temporal precision. | Mapping functional connections and dissecting the role of precise firing patterns in neuropeptide release and function. nih.gov |

Application of Comparative Omics for Broadening Understanding of this compound Evolution and Function

Comparative omics—encompassing genomics, transcriptomics, and proteomics—provides a powerful framework for understanding the evolution and functional diversification of the this compound system across different species.

Comparative Genomics and Transcriptomics: By comparing the allatostatin precursor genes and their transcripts across species, researchers can trace their evolutionary history. For example, a comparison between two cockroach species revealed that while the organization of peptides within the precursor was conserved, the total number of peptides and their specific N-terminal sequences had diverged. nih.gov A meta-analysis of transcriptomes in molluscs uncovered that they possess a larger number of mature allatostatin peptides and a distinct set of receptors compared to insects, a result of lineage-specific gene duplications. frontiersin.org Furthermore, transcriptome analysis of the crab Y-organ across the molt cycle identified putative Allatostatin B receptors and showed their differential expression, suggesting a role in the regulation of molting. researchgate.net

Proteomics: Direct tissue analysis using mass spectrometry has been instrumental in identifying the exact peptide isoforms present in a given tissue. This proteomic approach led to the identification of nine distinct AST-B isoforms in the stomatogastric nervous system of the crab Cancer borealis, highlighting a greater peptide diversity than might be predicted from gene analysis alone. nih.govnervousfish.co

These omics-based approaches are essential for identifying the full complement of allatostatin system components in a wide range of organisms, paving the way for targeted functional studies. nih.gov

Table 4: Insights from Comparative Omics on the Allatostatin B System

| Omics Field | Organism(s) | Key Finding | Reference |

|---|---|---|---|

| Comparative Genomics | Cockroaches (P. americana, D. punctata) | Conserved precursor organization but divergence in peptide number and sequence. | nih.gov |

| Transcriptomics | Molluscs | Identification of novel AST-B peptide and receptor homologues; evidence of lineage-specific duplications. | frontiersin.org |

| Transcriptomics | Crab (G. lateralis) | Curation of putative GPCRs, including AST-B receptors, with expression profiles suggesting a role in molting. | researchgate.net |

| Proteomics (Mass Spectrometry) | Crab (C. borealis) | Identification of nine distinct AST-B peptide isoforms present in the stomatogastric nervous system. | nih.govnervousfish.co |

Q & A

Q. What experimental models are most suitable for studying the functional roles of Allatostatin B2 in insect physiology?